Propionylthiocholine chloride
CAS No.: 70496-34-3
Cat. No.: VC7995411
Molecular Formula: C8H18ClNOS
Molecular Weight: 211.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70496-34-3 |
|---|---|
| Molecular Formula | C8H18ClNOS |
| Molecular Weight | 211.75 g/mol |
| IUPAC Name | trimethyl(2-propanoylsulfanylethyl)azanium;chloride |
| Standard InChI | InChI=1S/C8H18NOS.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | DFQTUNIXEAAEKC-UHFFFAOYSA-M |
| SMILES | CCC(=O)SCC[N+](C)(C)C.[Cl-] |
| Canonical SMILES | CCC(=O)SCC[N+](C)(C)C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Propionylthiocholine chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of 303.2 g/mol . Its structure consists of a propionyl group () linked via a thioester bond to a choline moiety () . The compound is typically a white to off-white crystalline powder with a melting point of 200–202°C and requires storage at −20°C to maintain stability .
Synthesis and Industrial Production
The synthesis of propionylthiocholine chloride involves the reaction of propionyl chloride with thiocholine iodide. Industrial protocols often utilize thionyl chloride () as a chlorinating agent under controlled conditions:
Subsequent coupling of propionyl chloride with thiocholine iodide in dimethylformamide (DMF) at 70–75°C yields propionylthiocholine chloride with a purity >98% and a yield of 97% . This method minimizes by-product formation through vacuum distillation to remove excess reagents .
Applications in Cholinesterase Research
Propionylthiocholine chloride serves as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to neurotransmitter regulation. Its utility spans multiple domains:
Diagnostic Assays for Enzyme Activity
The compound is integral to the Ellman assay, a colorimetric method for measuring cholinesterase activity. Hydrolysis of propionylthiocholine chloride by BChE produces thiocholine, which reacts with 5,5′-dithio-bis-2-nitrobenzoic acid (DTNB) to generate a yellow chromophore detectable at 412 nm . This assay is pivotal in diagnosing organophosphate poisoning and monitoring Alzheimer’s disease therapeutics .
Differentiation of Cholinesterase Isoforms
Studies demonstrate that propionylthiocholine chloride is preferentially hydrolyzed by BChE over AChE, with kinetic parameters such as and providing insights into enzyme specificity. For instance, recombinant human BChE exhibits a of 31.57 ± 5.90 mM and of 20.01 ± 3.03 µM/min for this substrate . In contrast, AChE from fish species like Oreochromis mossambicus shows lower affinity, with values of 250 µM .
Recent Research Advancements
Catalytic Antibodies with Cholinesterase-like Activity
A breakthrough study identified a single-chain antibody fragment (WZ1–14.2.1) capable of hydrolyzing propionylthiocholine chloride with values comparable to natural BChE . This antibody resists inhibition by organophosphates, offering potential as a detoxification agent .
Environmental Monitoring
Propionylthiocholine chloride-based assays are now deployed to detect pesticide residues in aquatic ecosystems. For example, AChE from Oreochromis mossambicus exhibited 50% inhibition at 0.1 µM chlorpyrifos, validating its sensitivity for environmental toxicology .
Neuroimaging Probes
Thioester derivatives, including propionylthiocholine chloride, are being explored as positron emission tomography (PET) tracers to visualize cholinesterase activity in Alzheimer’s-affected brains .
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